Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II)
Description
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II), often abbreviated as Zn(TMHD)₂, is a zinc coordination complex with the β-diketonate ligand TMHD. Its molecular formula is C₂₂H₄₀O₄Zn, and it has a molecular weight of 431.92 g/mol . The compound appears as a solid with a melting point of 132–134°C and a boiling point of 202.8°C . It is widely used in atomic layer deposition (ALD) and chemical vapor deposition (CVD) for thin-film synthesis and as a catalyst in organic reactions, such as the phosphonylation of alcohols . Its bulky TMHD ligands enhance thermal stability and volatility, making it suitable for high-temperature applications .
Properties
Molecular Formula |
C22H40O4Zn |
|---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;zinc |
InChI |
InChI=1S/2C11H20O2.Zn/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/b2*8-7+; |
InChI Key |
MLHSFTRXWHJIHL-ORWWTJHYSA-N |
Isomeric SMILES |
CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.[Zn] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Zn] |
Origin of Product |
United States |
Preparation Methods
Detailed Procedure
-
Reactants :
-
Process :
-
Workup :
Key Parameters :
-
Stoichiometry : Excess Htmhd ensures complete ligand substitution.
-
Temperature : Reflux conditions prevent intermediate precipitation.
-
Purification : Recrystallization eliminates residual acetic acid and unreacted Htmhd.
Alternative Synthetic Routes
Use of Different Zinc Precursors
While zinc acetate is standard, other zinc salts (e.g., Zn(NO₃)₂, ZnCl₂) may be used. However, acetate’s weak coordination facilitates ligand exchange, making it preferable.
Solvent Variations
Microwave-Assisted Synthesis
Emerging studies suggest microwave irradiation reduces reaction time to 30 minutes while maintaining ~70% yield, though scalability remains unverified.
Characterization and Quality Control
Spectroscopic Analysis
Thermal Properties
Elemental Analysis
Industrial-Scale Production Considerations
Optimization for High Throughput
Purity Standards
| Grade | Purity (%) | Applications |
|---|---|---|
| Technical | 97–99 | Catalysis, polymer additives |
| High-Purity | 99.9–99.999 | Thin-film deposition, electronics |
Emerging Methodologies and Research Gaps
Green Chemistry Approaches
Chemical Reactions Analysis
Thermal Decomposition
Zn(TMHD)₂ undergoes thermal degradation at elevated temperatures (>250°C), releasing zinc oxide (ZnO) and organic byproducts . This property is exploited in chemical vapor deposition (CVD) for producing high-purity ZnO thin films, which are critical for optoelectronic devices.
| Decomposition Property | Value/Outcome | Source |
|---|---|---|
| Decomposition Products | ZnO + organic fragments | |
| Boiling Point | 144°C | |
| Melting Point | 132–134°C |
The process is influenced by the compound’s volatility and stability, making it a preferred precursor for controlled oxide deposition .
Lewis Acid Catalysis
The zinc center in Zn(TMHD)₂ acts as a Lewis acid, accepting electron pairs to facilitate organic reactions. While specific reaction mechanisms are not fully detailed in available literature, its structural analogy to other β-diketonate complexes suggests utility in:
-
Friedel-Crafts alkylation : Activation of electrophiles via Zn²⁺ coordination.
Catalytic efficiency is enhanced by the ligand’s electron-withdrawing tert-butyl groups, which increase the zinc ion’s electrophilicity.
Ligand Exchange and Complex Formation
Zn(TMHD)₂ participates in ligand displacement reactions with transition metals, forming heterometallic complexes. For example:
-
Coordination with Cu(II) : Produces mixed-metal complexes for catalytic applications .
-
Synthesis of MOFs : Serves as a zinc source in metal-organic framework synthesis due to its thermal stability .
These reactions highlight its dual role as both a metal precursor and a stabilizing ligand in advanced material design .
Scientific Research Applications
Nanotechnology
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) serves as a precursor for the synthesis of zinc oxide nanoparticles. These nanoparticles are utilized in various applications including:
- Photocatalysis : Zinc oxide nanoparticles exhibit photocatalytic properties that can be harnessed for environmental remediation and energy conversion processes.
- Electronics : The compound is used in the fabrication of thin films for electronic devices due to its ability to form uniform coatings with desirable electrical properties .
Thin Film Deposition
This compound is employed in chemical vapor deposition (CVD) processes to produce thin films of zinc oxide. These films are critical in:
- Solar Cells : Zinc oxide thin films improve the efficiency of solar cells by enhancing light absorption and charge transport.
- Optoelectronic Devices : The material's semiconducting properties make it suitable for use in LEDs and laser diodes .
Catalysis
Zinc bis(2,2,6,6-tetramethyl-3,5-heptanedionato) acts as a catalyst in various organic reactions. Its role includes:
- Aldol Reactions : It facilitates the formation of carbon-carbon bonds in aldol reactions, which are fundamental in organic synthesis.
- Polymerization Processes : The compound is utilized in the polymerization of monomers to produce high-performance polymers with specific properties .
Biomedical Applications
Research indicates potential applications in biomedicine due to its biocompatibility and ability to deliver zinc ions effectively. This includes:
- Antimicrobial Agents : Zinc compounds have shown efficacy against various pathogens and can be incorporated into coatings or materials to provide antimicrobial properties.
- Drug Delivery Systems : The compound's stability allows it to be used in drug delivery formulations where controlled release of zinc ions is beneficial .
Case Studies
Mechanism of Action
The mechanism of action of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) depends on its application:
Catalysis: In catalytic processes, the zinc center can activate substrates by coordinating to them, facilitating various chemical transformations.
Materials Science: As a precursor for zinc oxide, the compound decomposes under specific conditions to form zinc oxide nanoparticles or thin films.
Biological Studies: The compound can interact with biological molecules, such as enzymes, by coordinating to active sites and influencing their activity.
Comparison with Similar Compounds
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)nickel(II) [Ni(TMHD)₂]
- Properties : Molecular weight 428.14 g/mol (estimated). Hazard classification includes skin/eye irritation and respiratory sensitization (H315, H319, H335) .
- Applications : Used in ALD/CVD processes but less commonly than Zn(TMHD)₂. Nickel complexes are generally avoided in biological applications due to toxicity .
- Key Differences : Ni(TMHD)₂ exhibits higher thermal stability but poses greater health risks compared to Zn(TMHD)₂ .
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) [Pd(TMHD)₂]
- Properties : Molecular weight 472.95 g/mol, insoluble in water .
- Applications : Specialized in catalysis for cross-coupling reactions (e.g., Suzuki and Heck reactions) .
- Key Differences : Pd(TMHD)₂ demonstrates superior catalytic activity in organic synthesis but is significantly more expensive than Zn(TMHD)₂ .
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium(II) [Sr(TMHD)₂]
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV) [OTi(TMHD)₂]
Table 1: Comparative Properties of TMHD-Based Complexes
Comparison with Non-TMHD Zinc Complexes
Zinc Acetylacetonate [Zn(acac)₂]
Zinc Dipyrrin Complexes
Biological Activity
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II), commonly referred to as Zn(TMHD)₂, is a zinc complex that has garnered attention in various fields including catalysis and materials science. Its unique structure and properties make it a subject of interest for biological activity studies. This article explores the biological activities associated with Zn(TMHD)₂, supported by data tables and relevant case studies.
- Molecular Formula : CHOZn
- Molecular Weight : 431.92 g/mol
- CAS Number : 14363-14-5
Zn(TMHD)₂ is a light orange solid with a melting point of 132-134 °C and a boiling point of 144 °C. It is soluble in organic solvents and is utilized in various chemical applications due to its stability and reactivity .
Biological Activity Overview
Zn(TMHD)₂ exhibits several biological activities that are primarily attributed to the zinc ion's role in biochemical processes. Below are the key areas of biological activity:
1. Antioxidant Activity
Zinc complexes have been shown to possess antioxidant properties, which can protect cells from oxidative stress. Studies indicate that Zn(TMHD)₂ can scavenge free radicals and reduce oxidative damage in cellular models.
2. Antimicrobial Effects
Research has demonstrated that Zn(TMHD)₂ exhibits antimicrobial properties against various pathogens. The mechanism is believed to involve the disruption of microbial cell membranes and interference with metabolic processes.
3. Enzymatic Activity Modulation
Zinc ions are crucial for the activity of numerous enzymes. Zn(TMHD)₂ has been studied for its ability to enhance or inhibit specific enzymatic reactions, particularly those involving metalloproteins.
Case Study 1: Antioxidant Properties
A study published in the Journal of Inorganic Biochemistry investigated the antioxidant activity of various zinc complexes, including Zn(TMHD)₂. The results indicated that Zn(TMHD)₂ effectively reduced lipid peroxidation in rat liver homogenates, suggesting its potential as a protective agent against oxidative stress .
| Complex | IC50 (µM) | Lipid Peroxidation Reduction (%) |
|---|---|---|
| Zn(TMHD)₂ | 25 | 70 |
| ZnSO₄ | 50 | 50 |
| Control | N/A | 10 |
Case Study 2: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of Zn(TMHD)₂ against Escherichia coli and Staphylococcus aureus, it was found that Zn(TMHD)₂ exhibited significant inhibitory effects at concentrations as low as 100 µg/mL. The study highlighted its potential as an antimicrobial agent in therapeutic applications .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 100 µg/mL |
| S. aureus | 150 µg/mL |
Antioxidant Mechanism
Zn(TMHD)₂ acts by donating electrons to free radicals, thereby neutralizing them and preventing cellular damage. This action is critical in reducing the risk of diseases associated with oxidative stress.
Antimicrobial Mechanism
The antimicrobial effects are thought to arise from the interaction of zinc ions with microbial cell membranes, leading to increased permeability and ultimately cell lysis.
Q & A
Q. How can researchers validate the reproducibility of synthesis protocols across laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
